

A Comprehensive Technical Guide to O-(Trimethylsilyl)hydroxylamine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **O-(Trimethylsilyl)hydroxylamine**

Cat. No.: **B1301986**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of **O-(Trimethylsilyl)hydroxylamine**, a versatile reagent in organic synthesis. Delving into its discovery, historical development, and key experimental protocols, this document serves as a critical resource for professionals in research and drug development.

Introduction

O-(Trimethylsilyl)hydroxylamine, with the chemical formula $(CH_3)_3SiONH_2$, is an O-substituted hydroxylamine that has found utility in a variety of chemical transformations. Its significance lies in the protective role of the trimethylsilyl group, which modulates the reactivity of the hydroxylamine moiety, rendering it a valuable tool in the synthesis of complex organic molecules, including those with pharmaceutical importance. This guide will trace its origins, detail its synthesis, and present its physicochemical properties and spectroscopic data.

Discovery and Historical Context

The exploration of silyl derivatives of hydroxylamine dates back to the mid-20th century, a period of burgeoning interest in organosilicon chemistry. The foundational work on the silylation of hydroxylamine was reported in 1962 by L. Birkofe, A. Ritter, and P. Richter in the journal *Chemische Berichte*. Their research laid the groundwork for the synthesis and characterization

of various silylated hydroxylamines, including **O-(Trimethylsilyl)hydroxylamine**. This early work was part of a broader investigation into the use of silylation to protect and activate various functional groups, a technique that has since become a cornerstone of modern organic synthesis.

The primary method for the synthesis of **O-(Trimethylsilyl)hydroxylamine** involves the reaction of hydroxylamine hydrochloride with a suitable silylating agent, such as hexamethyldisilazane (HMDS) in the presence of a catalyst or with trimethylchlorosilane. The trimethylsilyl group is introduced onto the oxygen atom of hydroxylamine, a reaction driven by the formation of a stable silicon-oxygen bond.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **O-(Trimethylsilyl)hydroxylamine** is presented below. This data is essential for its safe handling, storage, and application in experimental setups.

Property	Value	Reference
Molecular Formula	C ₃ H ₁₁ NOSi	[1]
Molecular Weight	105.21 g/mol	[1]
CAS Number	22737-36-6	[1]
Appearance	Colorless liquid	[2]
Boiling Point	98-100 °C	[2]
Density	0.86 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.405	[2]

Spectroscopic Data:

While the original 1962 publication by Birkofe et al. would contain the definitive initial spectroscopic characterization, this data is not readily accessible in modern databases. However, the expected spectroscopic signatures can be inferred from the analysis of closely related compounds and general principles of NMR and IR spectroscopy.

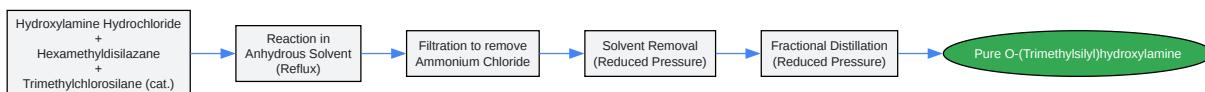
- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group and a broad singlet for the two protons of the amino group.
- ^{13}C NMR: The carbon NMR spectrum would display a single resonance for the methyl carbons of the trimethylsilyl group.
- IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3400 cm^{-1} and a strong Si-O stretching band.
- Mass Spectrometry: Mass spectral data for related silylated hydroxylamine derivatives are available in databases such as the NIST WebBook, which can aid in the characterization of **O-(Trimethylsilyl)hydroxylamine** and its reaction products.[\[3\]](#)[\[4\]](#)

Key Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of **O-(Trimethylsilyl)hydroxylamine**, based on established methods for the silylation of hydroxylamines.

Synthesis of **O-(Trimethylsilyl)hydroxylamine** from Hydroxylamine Hydrochloride and Hexamethyldisilazane

This procedure is adapted from general methods for the silylation of hydroxyl-containing compounds.


Materials:

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Hexamethyldisilazane ($(\text{CH}_3)_3\text{SiNHSi}(\text{CH}_3)_3$)
- Trimethylchlorosilane ($(\text{CH}_3)_3\text{SiCl}$) (catalyst)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

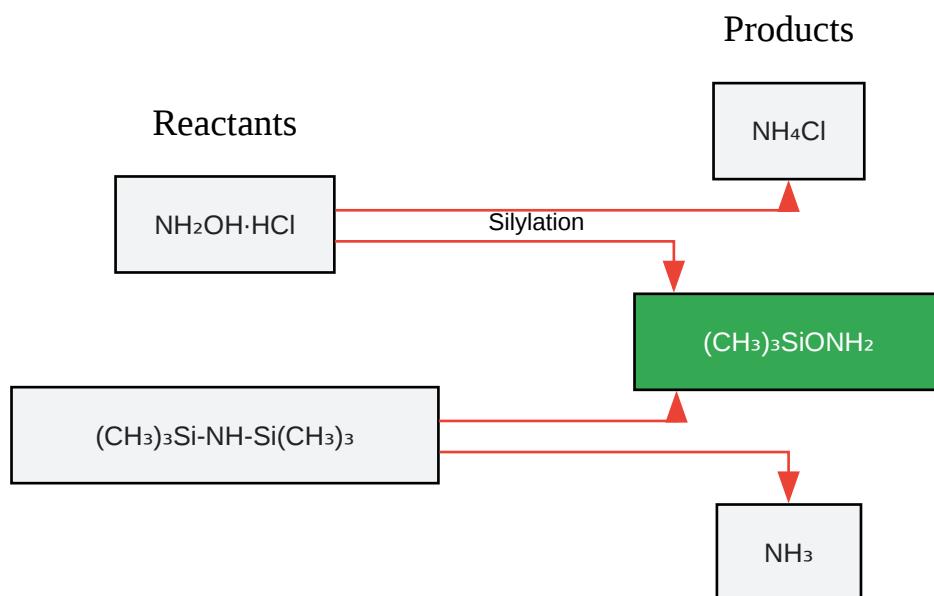
Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroxylamine hydrochloride.
- Add the anhydrous solvent to the flask under a nitrogen atmosphere.
- To this suspension, add hexamethyldisilazane.
- Add a catalytic amount of trimethylchlorosilane to initiate the reaction.
- The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The ammonium chloride byproduct is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is then purified by fractional distillation under reduced pressure to yield pure **O-(Trimethylsilyl)hydroxylamine**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Fig. 1: Synthesis Workflow


Reaction Mechanisms and Applications

O-(Trimethylsilyl)hydroxylamine serves as a precursor for the *in situ* generation of hydroxylamine in non-aqueous media and is utilized in the synthesis of oximes and other nitrogen-containing compounds. The trimethylsilyl group can be easily removed under mild

acidic or fluoride-mediated conditions, liberating the hydroxylamine functionality at the desired stage of a synthetic sequence.

Reaction Pathway for Silylation:

The synthesis of **O-(Trimethylsilyl)hydroxylamine** from hydroxylamine hydrochloride and hexamethyldisilazane proceeds through a nucleophilic attack of the hydroxylamine on the silicon atom of the silylating agent, with the concomitant formation of a volatile byproduct, ammonia, and the precipitation of ammonium chloride. The catalytic amount of trimethylchlorosilane facilitates the reaction by activating the hexamethyldisilazane.

[Click to download full resolution via product page](#)

Fig. 2: Silylation Reaction

Conclusion

O-(Trimethylsilyl)hydroxylamine, since its initial synthesis in the early 1960s, has become a valuable reagent in the arsenal of synthetic organic chemists. Its unique properties, conferred by the temporary protection of the hydroxylamine group, allow for a range of selective transformations. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering a foundational resource for researchers and professionals in the

chemical and pharmaceutical sciences. Further exploration of the primary literature is encouraged for deeper insights into its diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Hydroxylamine, 2TMS derivative [webbook.nist.gov]
- 4. Hydroxylamine, 3TMS derivative [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to O-(Trimethylsilyl)hydroxylamine: From Discovery to Modern Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301986#discovery-and-history-of-o-trimethylsilyl-hydroxylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com